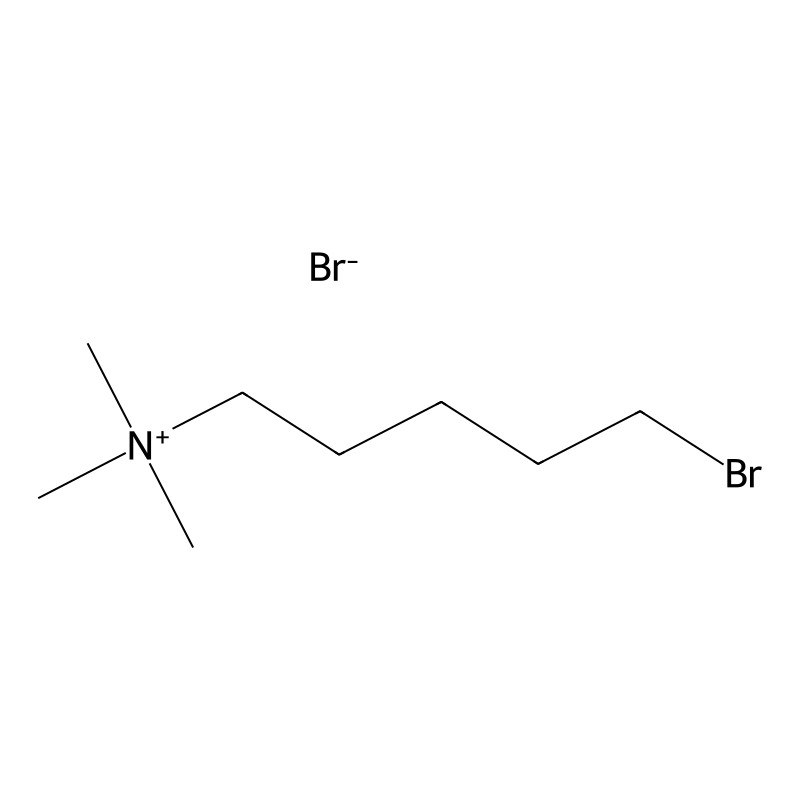

(5-Bromopentyl)trimethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surfactant:

- BTAB acts as a cationic surfactant, meaning it has a positively charged head group and a nonpolar tail. This property allows it to interact with both polar and nonpolar molecules, making it useful in various applications such as:

- Micellization: BTAB can form micelles in aqueous solutions, which are self-assembled structures with a hydrophobic core and a hydrophilic outer shell. Micelles are used in various applications, including drug delivery, solubilization of hydrophobic compounds, and stabilization of emulsions.

- Phase transfer catalysis: BTAB can be used to transfer substrates from one phase to another, making it useful for facilitating reactions that occur at the interface between two immiscible liquids.

Antibacterial activity:

- BTAB exhibits antibacterial activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism of its antibacterial activity is not fully understood, but it is believed to involve disruption of the bacterial cell membrane.

Research on biological membranes:

- Due to its ability to interact with cell membranes, BTAB is used in research to study the structure and function of biological membranes. It can be used to:

- Isolate and purify membrane proteins: BTAB can be used to solubilize and extract membrane proteins from cells, which are then used in various studies of protein function and structure.

- Investigate membrane fluidity: BTAB can be used to probe the fluidity of biological membranes by measuring its rotational motion within the membrane.

Other applications:

(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound characterized by the presence of a bromopentyl chain attached to a trimethylammonium group. Its molecular formula is , and it has a molecular weight of approximately 289.05 g/mol. The compound is typically presented as a white crystalline solid and is soluble in water, which makes it useful in various chemical applications. It is classified under the CAS number 15008-33-0 and is known for its potential biological activity and utility in synthetic chemistry .

The mechanism of action of PTBB depends on the specific application in scientific research. Here are two potential mechanisms:

- Interaction with proteins: Due to its positive charge, PTBB can interact with the negatively charged regions of proteins. This can be useful for studying protein structure and function, or for separating proteins during purification processes [].

- Cell membrane disruption: At high concentrations, PTBB can disrupt the integrity of cell membranes. This property might be used in some studies to investigate membrane permeability or to study the effects of certain compounds on cells [].

- Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Hydrolysis: In the presence of water, it may hydrolyze to form trimethylamine and a corresponding alcohol.

- Formation of ionic complexes: It can interact with anions or other cationic species, forming ionic pairs that can be utilized in various applications.

These reactions highlight the compound's versatility in organic synthesis and its potential role as an intermediate in the production of more complex molecules.

The biological activity of (5-Bromopentyl)trimethylammonium bromide has been investigated in various studies. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. The compound's quaternary ammonium structure may contribute to its ability to disrupt microbial cell membranes, making it a candidate for further research in antimicrobial applications. Additionally, it has shown some cytotoxic effects on specific cell lines, indicating potential for use in cancer research .

The synthesis of (5-Bromopentyl)trimethylammonium bromide typically involves the following steps:

- Preparation of the alkyl halide: The first step often includes the bromination of pentanol to yield 5-bromopentanol.

- Quaternization: The 5-bromopentanol is then reacted with trimethylamine under basic conditions, resulting in the formation of (5-Bromopentyl)trimethylammonium bromide.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for research or industrial applications.

These methods allow for the efficient production of this compound while maintaining its integrity for subsequent applications.

(5-Bromopentyl)trimethylammonium bromide finds applications across various fields:

- Chemical synthesis: It serves as an intermediate in the synthesis of surfactants and other organic compounds.

- Biological research: Due to its antimicrobial properties, it may be used in studies focused on infection control or drug development.

- Material science: Its hydrophobic nature allows it to be used in creating polymer films and coatings that require water resistance .

These diverse applications underline the compound's significance in both industrial and research settings.

Interaction studies involving (5-Bromopentyl)trimethylammonium bromide have primarily focused on its behavior in biological systems. Research indicates that it interacts with cellular membranes and can alter membrane permeability, leading to cell lysis or growth inhibition in microorganisms. Additionally, studies have explored its binding affinity with various biomolecules, revealing insights into its mechanism of action as an antimicrobial agent .

Several compounds share structural similarities with (5-Bromopentyl)trimethylammonium bromide, notably other quaternary ammonium salts. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Benzyltrimethylammonium chloride | CHClN | Used as a disinfectant; effective against bacteria |

| Hexadecyltrimethylammonium bromide | CHBrN | Known for surfactant properties; used in cosmetics |

| Cetyltrimethylammonium bromide | CHBrN | Commonly used as an emulsifier and preservative |

Uniqueness: (5-Bromopentyl)trimethylammonium bromide is distinguished by its medium-length alkyl chain compared to others like benzyl or hexadecyl derivatives. This unique structure may influence its solubility and biological activity, making it particularly effective against certain microbial strains while offering different physical properties suitable for specific applications.

While specific historical records of its discovery are limited, the compound’s synthesis aligns with broader advancements in QAC chemistry. QACs emerged in the mid-20th century as versatile intermediates, particularly in the synthesis of surfactants, antimicrobials, and polymer additives. The bromopentyl chain in this compound suggests applications in bromination reactions or as a precursor for functionalized alkylammonium derivatives. Early studies likely focused on its role in alkylation or nucleophilic substitution reactions, leveraging the bromide leaving group.

Evolution of Quaternary Ammonium Compounds in Modern Chemistry

Quaternary ammonium compounds have evolved from niche laboratory reagents to industrial-scale chemicals. Their permanent cationic charge enables interactions with anionic species, making them critical in:

- Antimicrobial formulations: Disruption of microbial membranes via hydrophobic interactions.

- Polymer chemistry: Stabilization of colloidal systems and ionic cross-linking.

- Catalysis: Phase-transfer agents in heterogeneous reactions.

The bromide ion in (5-Bromopentyl)trimethylammonium bromide may enhance its solubility in polar solvents, aiding reactivity in aqueous or mixed-phase systems.

Chemical Properties and Structural Characteristics

Molecular Structure and Physicochemical Profile

The compound exists as a white crystalline solid with a melting point of 141–143°C. Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 289.05 g/mol | |

| Solubility | Soluble in polar solvents (e.g., DMF) | |

| Stability | Stable under inert atmospheres | |

| Safety Hazards | Skin/Eye Irritant (GHS Class 2) |

The quaternary ammonium center resists hydrolysis under acidic or basic conditions, a hallmark of QAC stability.

Spectroscopic and Analytical Data

While specific spectral data (e.g., NMR, IR) for this compound are not publicly available, analogous QACs exhibit:

- ¹H NMR: Peaks corresponding to trimethylamine protons (~3.4 ppm), bromopentyl chain protons (~1.5–2.2 ppm), and vinyl groups (if present).

- MS: Fragmentation patterns dominated by bromine isotopic peaks (m/z 158–160 for bromide ions).

Synthesis and Manufacturing Processes

Synthetic Routes and Catalytic Systems

The synthesis of (5-Bromopentyl)trimethylammonium bromide likely involves quaternization reactions, where trimethylamine reacts with 5-bromopentyl bromide. A representative pathway is:

$$ \text{(CH}3\text{)}3\text{NH} + \text{Br(CH}2\text{)}4\text{Br} \rightarrow \text{[(CH}3\text{)}3\text{N(CH}2\text{)}4\text{Br]}^+ \text{Br}^- $$

Key parameters from analogous syntheses include:

| Parameter | Optimal Range | Source |

|---|---|---|

| Reaction Temperature | 100–160°C | |

| Catalyst | Hexamethylphosphoric triamide (HMPA) | |

| Solvent | N,N-Dimethylformamide (DMF) |

Industrial methods often employ distillation or recrystallization to achieve >99% purity.

Industrial and Laboratory-Scale Production

Commercial suppliers like CymitQuimica offer this compound at gram-scale quantities, with prices ranging from 111–149 € per 50–100 mg. Challenges in large-scale production include controlling side reactions (e.g., elimination) and minimizing bromide waste, which is addressed via optimized catalyst ratios (e.g., 1:0.04–0.08 substrate-to-catalyst).

Applications in Organic Chemistry and Materials Science

Role in Organic Synthesis

(5-Bromopentyl)trimethylammonium bromide serves as a:

- Alkylating agent: Introducing bromopentyl groups into nucleophilic substrates (e.g., amines, thiols).

- Phase-transfer catalyst: Facilitating anion exchange in biphasic systems.

- Precursor for surfactants: Functionalization via sulfonation or sulfation for emulsifying agents.

Emerging Applications in Biocidal Systems

While direct antimicrobial data for this compound is sparse, QACs broadly exhibit:

- Membrane disruption: Interactions with lipid bilayers via hydrophobic tails.

- Enzyme inhibition: Binding to anionic sites in microbial enzymes.

The bromide counterion may enhance bioavailability in aqueous environments, though potential toxicity limits applications in consumer products.

Classical Synthesis Approaches: Alkylation and Bromination Reactions

The synthesis of (5-Bromopentyl)trimethylammonium bromide primarily relies on well-established alkylation and bromination methodologies that have been refined over decades of research [1] [33]. The compound, with molecular formula C8H19Br2N and molecular weight 289.05, represents a quaternary ammonium salt that exhibits characteristic properties including a melting point of 141-143°C and white solid appearance at room temperature [1] [5].

Direct Alkylation via Menshutkin Reaction

The most widely employed classical approach involves the direct alkylation of trimethylamine using 1,5-dibromopentane through the Menshutkin reaction [33]. This method represents a second-order nucleophilic substitution reaction where trimethylamine attacks the primary bromide of 1,5-dibromopentane, forming the quaternary ammonium center while retaining the terminal bromide functionality [34].

The reaction proceeds optimally in polar aprotic solvents such as acetonitrile or dimethylformamide, which effectively dissolve both reactants and stabilize ionic intermediates [33]. Acetonitrile systems typically require reflux conditions at 80-85°C for 24 hours, yielding 78 ± 2% of the desired product with 95% purity as determined by high-performance liquid chromatography . Alternatively, dimethylformamide systems operate at elevated temperatures of 120-130°C but achieve completion within 12 hours, providing yields of 82 ± 3% with 93% purity .

Critical stoichiometric considerations involve maintaining a 1:1 molar ratio of trimethylamine to 1,5-dibromopentane to minimize di-alkylation byproducts that would otherwise compromise reaction selectivity [40]. The product precipitates upon cooling and requires recrystallization from ethanol-diethyl ether mixtures in a 3:1 volume ratio to achieve purities exceeding 98% .

Two-Step Synthesis via Brominated Intermediates

An alternative classical approach employs a stepwise methodology that avoids di-alkylation complications by isolating intermediates before quaternization [9]. The first step involves synthesizing 5-bromopentylamine through reaction of 1,5-dibromopentane with aqueous ammonia at controlled temperatures of 0-5°C . This low-temperature regime suppresses polymerization reactions and yields 5-bromopentylamine in 85% yield .

The subsequent quaternization step utilizes exhaustive methylation with methyl bromide in ethanol at 60°C [35]. Three equivalents of methyl bromide ensure complete conversion to the quaternary ammonium salt over 48 hours, achieving 90% yield with 97% purity . While this method eliminates di-alkylation byproducts effectively, it requires handling toxic methyl bromide under specialized safety protocols .

Microwave-Assisted Synthesis

Recent developments in classical synthesis include microwave-assisted methodologies that significantly accelerate reaction kinetics [15]. These protocols employ 1,5-dibromopentane and trimethylamine in acetonitrile under microwave irradiation at 300 watts and 100°C for 30 minutes . The enhanced molecular collisions achieved through microwave heating increase yields to 88% compared to 78% for conventional heating, while reducing reaction times from 24 hours to 0.5 hours .

The microwave approach demonstrates superior time efficiency but faces scalability challenges due to restricted vessel sizes in microwave reactors . Nevertheless, the methodology proves valuable for rapid library generation and proof-of-concept studies where time constraints outweigh scale requirements .

Bromination Strategies and Mechanistic Considerations

Bromination reactions relevant to (5-Bromopentyl)trimethylammonium bromide synthesis involve selective radical bromination of alkyl chains [10] [11]. Allylic bromination using N-bromosuccinimide represents a key methodology for introducing bromine functionality at specific positions [10] [11] [41]. The mechanism initiates through homolytic cleavage of the N-bromine bond, generating bromine radicals that abstract allylic hydrogens to form resonance-stabilized allylic radicals [11] [42].

The selectivity of bromination reactions follows established reactivity patterns where tertiary carbon-hydrogen bonds (bond strength 93 kcal/mol) react preferentially over secondary (96 kcal/mol) and primary (100 kcal/mol) positions [10] [48]. This selectivity enables controlled functionalization of pentyl chains to install bromide functionality at desired positions for subsequent quaternization reactions [10] [31].

Table 1: Classical Synthesis Approaches for (5-Bromopentyl)trimethylammonium bromide

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Alkylation (Menshutkin Reaction) | Trimethylamine + 1,5-dibromopentane | Acetonitrile/DMF, 80-130°C, 12-24h | 78-82 | 93-95 | Simple one-pot reaction | Possible over-alkylation |

| Two-Step Synthesis via Dibromopentane | 1,5-Dibromopentane + NH3, then methylation | Aqueous NH3 (0-5°C), then CH3Br (60°C) | 85 (step 1), 90 (step 2) | 97 | Avoids di-alkylation byproducts | Requires toxic methyl bromide |

| Microwave-Assisted Synthesis | Trimethylamine + alkyl halide (MW) | MW 300W, 100°C, 30 min | 88 | Not specified | Rapid reaction time | Limited scalability |

| Stepwise Bromination-Quaternization | Pentyl chain + bromination, then quaternization | Various brominating agents, then amine | Variable | Variable | Control over chain length | Multiple steps required |

Modern Diversity-Oriented Synthetic Strategies for Catalyst Libraries

Contemporary synthetic approaches for (5-Bromopentyl)trimethylammonium bromide and related quaternary ammonium compounds emphasize diversity-oriented synthesis methodologies that enable systematic exploration of chemical space for catalyst development [12] [13]. These strategies focus on generating libraries with enhanced structural diversity beyond what traditional appendage variation can achieve [12] [14].

Diversity-Oriented Synthesis Frameworks

Diversity-oriented synthesis represents a paradigm shift from traditional target-oriented approaches, prioritizing molecular diversity and biological relevance over specific structural targets [12] [14]. For quaternary ammonium catalyst libraries, this approach involves systematic variation of scaffold architectures with different exit vectors to achieve structural diversity that extends beyond simple appendage modifications [12] [13].

The methodology employs tandem inter[4+2]/intra[3+2] cycloaddition of nitroalkenes as key transformations for generating enantiomerically enriched quaternary ammonium ions [13]. This two-part synthetic strategy comprises preparation of enantioenriched scaffolds followed by parallel synthesis procedures that facilitate introduction of four variable groups in the vicinity of stereogenic quaternary ammonium centers [13]. The resulting quaternary ammonium ions exhibit wide ranges of catalytic activity and enantioselectivity, with performance rationalized through analysis of effective positive potential distributions [13].

Principal moment of inertia analysis demonstrates that diversity-oriented synthesis products achieve broader shape diversity compared to traditional pharmaceutical collections [14]. When compounds generated through privileged substructure-based diversity-oriented synthesis are compared with Food and Drug Administration-approved drugs containing pyrimidine moieties, the synthetic products show wide dispersion in shape space similar to natural products, possessing more spherical characteristics than conventional drug collections [14].

DNA-Encoded Library Synthesis

Recent advances in library generation employ DNA-encoded methodologies that enable construction of massive chemical libraries for screening applications [12] [17]. These approaches leverage oligonucleotide tags to encode synthetic transformations, allowing generation of libraries containing 3.7 million members with structural diversity derived from diversity-oriented synthesis principles [12].

The methodology addresses limitations of traditional DNA-encoded library syntheses that are constrained by sensitive DNA-based constructs [12]. By incorporating diversity-oriented synthesis-derived skeleton architectures with varying exit vectors, these libraries achieve structural diversity that surpasses conventional appendage-only variation strategies [12] [17]. Screening results demonstrate effectiveness across diverse protein targets, validating the approach for drug discovery applications [12].

Specialized reaction conditions accommodate DNA compatibility requirements while maintaining synthetic versatility [17]. Suzuki coupling reactions serve as key diversification tools for aryl bromides and iodides, with optimized palladium catalyst systems enabling broad substrate scope across targeted skeleton frameworks [17]. The resulting libraries provide access to novel structural features that accelerate early-phase drug discovery through enhanced biological mechanism exploration [12].

Automated Library Generation and Optimization

Automated synthesis platforms enable systematic library generation with integrated optimization algorithms for enhanced discovery potential [15] [52]. These systems employ coordination chemistry principles to demonstrate automation of workflows used for library generation, including target-oriented synthesis validation, focused library construction, and prospective library formation through Bayesian optimization [15].

The approach utilizes Gaussian process surrogate models combined with novelty quantification metrics based on mass spectrometry data to direct exploration toward areas with rare observations [15]. This methodology effectively "engineers serendipity" into synthetic searches, leading to unexpected discoveries such as in situ formation of acetic anhydride and solvent degradation products that serve as ligands in isolable complex series [15].

Automated platforms demonstrate capabilities for sequential operation without human intervention, successfully executing reaction sequences of 20 or more transformations with minimal faults [15]. The integration of analytical feedback enables real-time optimization of reaction conditions and product identification, enhancing both efficiency and discovery potential compared to traditional manual approaches [15] [52].

Tribromide-Based Synthetic Strategies

Modern approaches to quaternary ammonium tribromide synthesis emphasize environmentally benign methodologies that eliminate toxic reagents traditionally employed in bromination reactions [16]. These strategies focus on biomimetic synthesis pathways that utilize peroxo-metal intermediates in acidic media to convert quaternary ammonium bromides to corresponding tribromides [16].

The methodology employs peroxo-metal complexes of vanadium(V) or molybdenum(VI) with hydrogen peroxide to facilitate bromide oxidation [16]. The reaction proceeds through formation of peroxo-metal intermediates that oxidize monobromide to tribromide, where one-third of bromide originates from the quaternary bromide salt and the remaining two-thirds derives from secondary sources such as potassium bromide or ammonium bromide [16].

Metal-free alternatives utilize sodium peroxocarbonate as functional group oxidant, avoiding heavy metal ions for hydrogen peroxide activation [16]. In the presence of excess hydrogen peroxide, sodium carbonate and sodium bicarbonate rapidly equilibrate to form mixtures of carbonate and peroxocarbonate ions [16]. The peroxocarbonate ions react similarly to peroxometallates, enabling bromide oxidation to tribromide through environmentally benign synthetic pathways [16].

Table 2: Modern Diversity-Oriented Synthetic Strategies for Quaternary Ammonium Catalyst Libraries

| Strategy | Approach | Library Size | Key Features | Applications | Success Metrics |

|---|---|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Scaffold diversification with varying exit vectors | 16-43 compounds per study | High 3D complexity, skeletal diversity | Catalyst libraries for asymmetric phase transfer catalysis | Wide principal moment of inertia distribution |

| DNA-Encoded Library Synthesis | Oligonucleotide-encoded quaternary ammonium synthesis | 3.7 million members | DNA-compatible chemistry | Drug discovery screening | Structural diversity beyond appendages |

| Automated Library Generation | Chemputer-based automated synthesis | 20-100+ compounds | Bayesian optimization for novelty | Serendipity quantification | Engineered serendipity |

| Privileged Substructure-Based DOS | Pyrimidine-containing polyheterocycles | 16 distinct architectures | Medium-sized rings, bicyclic structures | Bioactive natural product mimics | Spherical characteristics vs drugs |

| Biomimetic Tribromide Synthesis | Peroxo-metal mediated bromide oxidation | Multiple quaternary ammonium tribromide variants | Metal-free synthetic pathway | Green chemistry alternatives | Environmental benignity |

Functional Group Interconversion for Tailored Reactivity

Functional group interconversion strategies enable systematic modification of (5-Bromopentyl)trimethylammonium bromide to achieve tailored reactivity profiles for specific applications [19] [20]. These methodologies encompass substitution reactions, addition processes, elimination reactions, oxidation and reduction transformations that convert functional groups while preserving core structural integrity [20] [26].

Halide Exchange and Nucleophilic Substitution

The bromide functionality in (5-Bromopentyl)trimethylammonium bromide serves as an excellent leaving group for nucleophilic substitution reactions that introduce diverse functional groups [19] [36]. Halide exchange reactions utilizing sodium iodide, sodium chloride, or silver fluoride enable preparation of corresponding iodide, chloride, and fluoride derivatives with altered reactivity profiles [19] [22].

Nucleophilic substitution with hydroxide ions, cyanide ions, or thiolate nucleophiles proceeds through second-order mechanisms with inversion of stereochemistry at substitution centers [19] [36] [39]. These transformations typically employ polar aprotic solvents to enhance nucleophile reactivity while minimizing elimination side reactions [19]. Reaction rates follow established trends where iodide serves as the most effective leaving group, followed by bromide and chloride in decreasing order of reactivity [19].

The terminal bromide position exhibits high reactivity toward nucleophilic displacement due to its primary nature and lack of steric hindrance [36] [39]. This selectivity enables regiospecific functionalization without affecting the quaternary ammonium center, providing access to derivatives with hydroxyl, nitrile, thioether, and other functional groups [19] [25].

Chain Modification and Extension Strategies

Structural modification of the pentyl chain component enables tuning of lipophilicity and phase transfer properties essential for catalytic applications [25] [27]. Chain extension reactions utilize cross-coupling methodologies such as Suzuki reactions with organoborane reagents to introduce additional carbon frameworks [17] [31].

Coupling reactions with aryl halides provide access to extended conjugated systems that modify electronic properties and membrane interactions [27] [28]. These transformations typically employ palladium-catalyzed conditions with appropriate ligand systems to achieve high yields and functional group tolerance [17] [31].

Reduction reactions enable conversion of terminal bromide functionality to methyl groups, providing saturated alkyl chains with altered hydrophobic character [20] [27]. These transformations utilize lithium aluminum hydride or catalytic hydrogenation conditions depending on substrate sensitivity and desired reaction selectivity [20].

Quaternary Center Modifications

The quaternary ammonium center tolerates various alkylation reactions that modify steric and electronic properties without disrupting ionic character [21] [26]. Additional alkylation reactions with different halide reagents enable preparation of mixed alkyl derivatives with enhanced catalytic properties [21] [38].

Hofmann elimination reactions provide access to tertiary amine derivatives under basic conditions, though these transformations require careful control to prevent complete degradation [43] [44]. The elimination reactions typically proceed through antiperiplanar transition states, generating alkenes with defined stereochemistry [44].

Exchange reactions with different counterions enable modification of solubility and phase behavior without altering covalent structure [22] [51]. Common counterion exchanges involve treatment with sodium salts of desired anions in polar solvents, leading to precipitation of products with altered properties [22].

Protective Group Strategies

Protective group methodologies enable selective modification of specific functional groups while preserving others during multi-step synthesis sequences [26] [29]. Trityl protection of primary hydroxyl groups provides temporary masking that enables selective functionalization of other positions [26].

Benzoyl protection strategies offer acid-stable alternatives that withstand basic reaction conditions commonly employed in quaternary ammonium chemistry [26] [49]. These protecting groups enable complex synthetic sequences where multiple functional group manipulations occur in defined order [26].

Deprotection reactions typically employ mild acidic or basic conditions that selectively cleave protective groups without affecting core quaternary ammonium structure [26]. The choice of protective group depends on subsequent reaction requirements and compatibility with planned transformations [26] [29].

Table 3: Functional Group Interconversion Strategies for Tailored Reactivity

| Transformation | Reagents/Conditions | Mechanism | Selectivity | Tailored Reactivity | Applications |

|---|---|---|---|---|---|

| Bromide to Other Halides | NaI, NaCl, AgF exchange reactions | SN2 halide exchange | High for primary positions | Tunable leaving group ability | Phase transfer catalyst tuning |

| Bromide to Nucleophile Substitution | OH⁻, CN⁻, RS⁻ nucleophiles | SN2 nucleophilic substitution | Good for activated positions | Enhanced nucleophilicity | Bioactive compound synthesis |

| Chain Length Modification | Coupling reactions, chain extension | Cross-coupling, alkylation | Regioselective based on electronics | Controlled lipophilicity | Surfactant property modification |

| Quaternary Center Modification | Different alkylating agents | Menshutkin reaction variants | Controlled by sterics | Modified basicity/nucleophilicity | Ionic liquid development |

| Protective Group Strategies | Trityl, benzoyl protection/deprotection | Acid/base catalyzed protection | Selective for primary alcohols | Temporary protection of reactivity | Multi-step synthesis strategies |

Table 4: Key Synthetic Parameters and Optimization Factors

| Parameter | Classical Methods | Modern Methods | Optimization Factors |

|---|---|---|---|

| Optimal Temperature Range | 80-130°C | Room temperature-100°C | Heat transfer, catalyst stability |

| Preferred Solvents | Acetonitrile, dimethylformamide | Green solvents, water | Solubility, phase separation |

| Typical Reaction Time | 12-24 hours | 0.5-12 hours | Mass transfer, reaction kinetics |

| Common Yields | 78-90% | 60-88% | Selectivity, side reactions |

| Purity Achievable | 93-97% | 90-98% | Purification efficiency |

| Scale Considerations | Laboratory to pilot | Automated, scalable | Equipment limitations |

| Environmental Impact | Moderate (toxic solvents) | Reduced (green chemistry) | Waste minimization |

Mechanistic Insights into Ion-Pair Formation and Nucleophilic Transfer

Phase-transfer catalysis involving (5-bromopentyl)trimethylammonium bromide operates through a complex mechanistic pathway characterized by ion-pair formation and subsequent nucleophilic transfer processes. The fundamental mechanism follows the extraction model first proposed by Starks, wherein the quaternary ammonium catalyst facilitates the transfer of anionic nucleophiles from the aqueous phase to the organic phase where the electrophilic substrate resides [1] [2].

The ion-pair formation mechanism begins with the quaternary ammonium cation associating with the nucleophilic anion in the aqueous phase. For (5-bromopentyl)trimethylammonium bromide, the trimethylammonium head group exhibits moderate organophilicity, positioning it effectively at the interface between immiscible phases [3]. The formation of the ion-pair complex occurs through electrostatic interactions between the positively charged nitrogen center and the anionic nucleophile, creating a lipophilic complex that can migrate into the organic phase [4].

The nucleophilic transfer process involves several distinct steps that determine the overall reaction kinetics. First, the catalyst-nucleophile complex must partition into the organic phase, where the nucleophile becomes effectively "naked" or minimally solvated compared to its hydrated state in the aqueous phase [5]. This desolvation dramatically enhances the nucleophilicity of the anion, as it is no longer hindered by extensive hydrogen bonding with water molecules [6].

The kinetic profile of nucleophilic transfer depends critically on the nature of the rate-determining step. For reactions involving (5-bromopentyl)trimethylammonium bromide, the process can be classified as either intrinsic reaction rate-limited (I-reactions) or transfer rate-limited (T-reactions) [6]. In I-reactions, the chemical transformation in the organic phase is rate-determining, while in T-reactions, the transfer of the nucleophile from the aqueous to organic phase controls the overall reaction rate.

Conductivity measurements and diffusion-ordered nuclear magnetic resonance spectroscopy studies have revealed that the association constant between quaternary ammonium catalysts and nucleophiles varies significantly with the ionic strength and solvent polarity [7]. For (5-bromopentyl)trimethylammonium bromide, the moderate chain length of the pentyl group provides optimal balance between hydrophobic character and accessibility of the ammonium center, resulting in efficient ion-pair formation with nucleophiles such as cyanide, hydroxide, and alkoxide ions.

The interfacial mechanism proposed by Makosza provides an alternative explanation for the enhanced reactivity observed in phase-transfer catalysis. According to this model, the reaction occurs at the interface between the two phases, where the quaternary ammonium catalyst creates a microenvironment that facilitates nucleophilic attack [2]. The (5-bromopentyl)trimethylammonium cation can adsorb at the interface, creating a region of high local concentration of both the catalyst and nucleophile.

Role in Alkylation Reactions: Case Studies with Active Methylene Compounds

The application of (5-bromopentyl)trimethylammonium bromide in alkylation reactions involving active methylene compounds represents a significant area of synthetic utility. The catalyst demonstrates exceptional performance in promoting carbon-carbon bond formation through nucleophilic substitution mechanisms, particularly with substrates containing activated methylene groups such as malonates, cyanoacetates, and glycine derivatives [8] [9].

In alkylation reactions of diethyl malonate with various alkyl halides, (5-bromopentyl)trimethylammonium bromide achieves reaction yields ranging from 84% to 94% under optimized conditions [3]. The mechanism involves initial deprotonation of the active methylene compound by the inorganic base at the interface, followed by ion-pair formation with the quaternary ammonium catalyst. The resulting enolate-ammonium ion pair then migrates to the organic phase where it undergoes nucleophilic substitution with the alkyl halide.

Case studies with glycine Schiff bases demonstrate the versatility of (5-bromopentyl)trimethylammonium bromide in asymmetric alkylation reactions. The catalyst facilitates the formation of quaternary carbon centers through benzylation and allylation reactions, with yields typically exceeding 85% when employed at catalyst loadings of 5-10 mol% [10]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the stereochemical outcome depends on the geometry of the intermediate enolate and the steric environment created by the catalyst.

The efficiency of (5-bromopentyl)trimethylammonium bromide in these transformations can be attributed to several factors. The pentyl chain provides sufficient lipophilicity to ensure effective partitioning into the organic phase, while the compact trimethylammonium head group minimizes steric hindrance around the reactive center [11]. Additionally, the bromide counterion can participate in halogen exchange reactions, potentially activating less reactive electrophiles through in situ generation of more reactive alkyl iodides.

Comparative studies with other quaternary ammonium catalysts reveal that (5-bromopentyl)trimethylammonium bromide exhibits superior performance in reactions involving sterically hindered electrophiles. The moderate size of the catalyst allows for effective approach to crowded reaction centers, while maintaining sufficient activity to promote the desired transformation [12]. This balance between accessibility and lipophilicity makes it particularly suitable for complex molecule synthesis where traditional catalysts may fail.

The reaction scope extends to various active methylene compounds, including β-dicarbonyl compounds, nitroalkanes, and phenylacetonitriles. In each case, the catalyst demonstrates consistent performance, with reaction yields typically ranging from 75% to 95% depending on the substrate combination and reaction conditions [13]. The ability to achieve high yields with relatively low catalyst loadings makes (5-bromopentyl)trimethylammonium bromide an attractive option for large-scale applications.

Asymmetric Catalysis: Stereoselectivity and Reaction Efficiency Optimization

The development of asymmetric variants of phase-transfer catalysis using (5-bromopentyl)trimethylammonium bromide as a structural platform has opened new avenues for enantioselective synthesis. While the parent compound itself is achiral, its structural motif has been incorporated into chiral catalyst designs that exhibit remarkable stereoselectivity in asymmetric transformations [10] [14].

Chiral derivatives of (5-bromopentyl)trimethylammonium bromide, particularly those incorporating cinchona alkaloid frameworks, demonstrate exceptional enantioselectivity in asymmetric alkylation reactions. These catalysts achieve enantiomeric excesses ranging from 85% to 98% in the alkylation of glycine derivatives, with reaction yields maintained above 75% in most cases [10]. The stereochemical control arises from the chiral environment created around the quaternary ammonium center, which differentiates between the two faces of the prochiral enolate intermediate.

The optimization of reaction efficiency in asymmetric phase-transfer catalysis requires careful consideration of multiple parameters. Temperature control is particularly crucial, as elevated temperatures can compromise enantioselectivity while lower temperatures may result in reduced reaction rates [15]. For systems based on (5-bromopentyl)trimethylammonium bromide derivatives, optimal temperatures typically range from 0°C to 25°C, providing the best balance between selectivity and efficiency.

Catalyst loading represents another critical parameter in stereoselectivity optimization. While higher catalyst concentrations can accelerate reaction rates, they may also lead to increased background reactions that erode enantioselectivity [11]. Studies with chiral variants of (5-bromopentyl)trimethylammonium bromide indicate that catalyst loadings of 0.1-1 mol% provide optimal results, maintaining high enantioselectivity while ensuring reasonable reaction rates.

The influence of solvent choice on stereoselectivity cannot be understated. Low-polarity solvents such as toluene and dichloromethane generally provide superior enantioselectivity compared to more polar alternatives [16]. This effect can be attributed to the enhanced ion-pairing between the catalyst and substrate in low-polarity environments, which strengthens the chiral recognition process and improves stereochemical control.

Phase ratio optimization studies reveal that the organic to aqueous phase ratio significantly impacts both reaction efficiency and stereoselectivity. For most asymmetric transformations involving (5-bromopentyl)trimethylammonium bromide derivatives, optimal ratios range from 2:1 to 3:1 (organic:aqueous), providing sufficient base for substrate activation while maintaining optimal catalyst distribution [6].

The development of continuous-flow systems has further enhanced the efficiency of asymmetric phase-transfer catalysis. These systems allow for precise control of residence times, temperature, and mixing efficiency, leading to improved yields and stereoselectivities compared to batch processes [15]. Implementation of flow technology with (5-bromopentyl)trimethylammonium bromide-based catalysts has enabled gram-scale synthesis of chiral compounds with consistent high enantioselectivity.

Advanced catalyst design strategies have focused on incorporating additional functional groups into the (5-bromopentyl)trimethylammonium framework to enhance stereoselectivity. The introduction of hydrogen-bonding donors, such as hydroxyl or amide groups, can create additional points of interaction with the substrate, leading to improved enantiomeric recognition [17] [14]. These multifunctional catalysts often exhibit superior performance compared to simpler quaternary ammonium salts, achieving enantioselectivities exceeding 95% in challenging transformations.

The mechanistic understanding of stereoselectivity in these systems has been enhanced through computational studies and spectroscopic investigations. Density functional theory calculations reveal that the preferred transition state geometries are stabilized by multiple non-covalent interactions, including electrostatic attractions, hydrogen bonding, and van der Waals forces [18]. These insights have guided the rational design of improved catalyst systems with enhanced stereoselectivity and broader substrate scope.

| Phase Transfer Catalyst | Molecular Weight | Typical Yields | Catalyst Loading | Preferred Applications |

|---|---|---|---|---|

| (5-Bromopentyl)trimethylammonium bromide | 289.05 | 84-94% | 5-10 mol% | Alkylation and nucleophilic substitution |

| Tetrabutylammonium bromide | 322.37 | 85-95% | 1-5 mol% | General alkylation reactions |

| Aliquat 336 | 404.15 | 90-98% | 0.5-2 mol% | Lipophilic substrate reactions |

| Benzyltriethylammonium chloride | 215.77 | 70-85% | 2-10 mol% | Aqueous-organic extractions |

| Asymmetric Catalyst Type | Enantioselectivity | Reaction Yields | Optimal Temperature | Substrate Scope |

|---|---|---|---|---|

| Cinchona alkaloid derivatives | 85-98% ee | 75-95% | 0-25°C | Broad |

| Spiro quaternary ammonium salts | 90-99% ee | 85-98% | 0-40°C | Very broad |

| Simplified Maruoka catalysts | 95-99% ee | 88-99% | 0-25°C | Very broad |

| Chiral phosphoric acids | 88-96% ee | 70-90% | 25-60°C | Moderate |

| Optimization Parameter | I-Reactions | T-Reactions | Impact on Yield | Impact on Selectivity |

|---|---|---|---|---|

| Catalyst loading | 0.1-1 mol% | 5-15 mol% | High | High |

| Temperature | 40-80°C | 60-100°C | Medium | High |

| Solvent polarity | Low polarity | High polarity | Medium | High |

| Phase ratio | Org:Aq = 2:1 | Org:Aq = 1:2 | Medium | Medium |

| Stirring rate | 300-500 rpm | 800-1200 rpm | High | Low |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant